molecular formula C7H12ClNO2 B6214366 6-aminobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride CAS No. 2758005-41-1

6-aminobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride

Cat. No.: B6214366
CAS No.: 2758005-41-1
M. Wt: 177.6
InChI Key:
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Description

6-aminobicyclo[310]hexane-6-carboxylic acid hydrochloride is a bicyclic compound with a unique structure that includes an amino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-aminobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride typically involves the cyclization of suitable precursors under specific conditions. One common method involves the use of a bicyclic precursor that undergoes amination and subsequent carboxylation to form the desired compound. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the bicyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

6-aminobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The amino group can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation of the amino group may yield nitro compounds, while reduction of the carboxylic acid group may yield alcohols.

Scientific Research Applications

6-aminobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and protein binding due to its unique structure.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-aminobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with these targets, leading to changes in their activity or function. The bicyclic structure also allows for unique spatial arrangements that can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 6-aminobicyclo[2.2.1]heptane-6-carboxylic acid hydrochloride
  • 6-aminobicyclo[3.2.1]octane-6-carboxylic acid hydrochloride

Uniqueness

6-aminobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in research and industry.

Properties

CAS No.

2758005-41-1

Molecular Formula

C7H12ClNO2

Molecular Weight

177.6

Purity

95

Origin of Product

United States

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